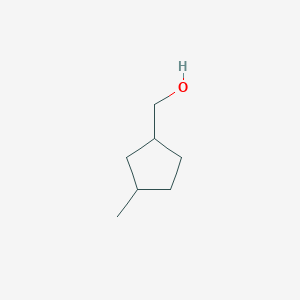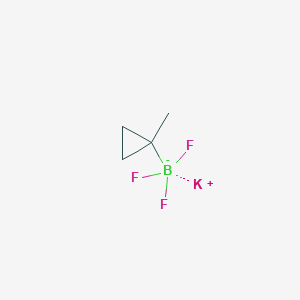
Potassium trifluoro(1-methylcyclopropyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(1-methylcyclopropyl)borate is a chemical compound with the molecular formula C4H7BF3K . It has a molecular weight of 162 and is typically found in powder form . The compound is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for Potassium trifluoro(1-methylcyclopropyl)borate is1S/C4H7BF3.K/c1-4(2-3-4)5(6,7)8;/h2-3H2,1H3;/q-1;+1 . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
Potassium trifluoro(1-methylcyclopropyl)borate is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 162 .Aplicaciones Científicas De Investigación
Metal-Organic Frameworks (MOFs)
Unique chemical and physical properties of metal–organic framework (MOF) nanoparticles suggest them as promising candidates for various biomedical applications, including drug delivery, biosensors, nitric oxide storage, and contrast agents . Potassium trifluoro(1-methylcyclopropyl)borate could potentially be incorporated into MOFs to enhance their properties.
Safety and Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Mecanismo De Acción
Target of Action
Potassium trifluoro(1-methylcyclopropyl)borate is a type of organoboron reagent . The primary targets of this compound are typically organic molecules in a chemical reaction. It is often used as a source of the trifluoromethyl group in organic synthesis .
Mode of Action
The compound interacts with its targets by transferring the trifluoromethyl group to the target molecule . This can result in the formation of new carbon-fluorine bonds, which can significantly alter the properties of the target molecule.
Biochemical Pathways
The specific biochemical pathways affected by potassium trifluoro(1-methylcyclopropyl)borate depend on the nature of the target molecule. In general, the introduction of a trifluoromethyl group can influence the reactivity, stability, and electronic properties of the target molecule .
Pharmacokinetics
Like other organoboron compounds, it is expected to have low solubility in water .
Result of Action
The molecular and cellular effects of potassium trifluoro(1-methylcyclopropyl)borate’s action are primarily observed in the context of organic synthesis. The introduction of a trifluoromethyl group can lead to the formation of new organic compounds with unique properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of potassium trifluoro(1-methylcyclopropyl)borate. For instance, the compound is stable under normal conditions but may react under specific conditions, such as high temperature or in the presence of certain catalysts . It is also important to note that the compound should be handled with care due to its potential reactivity and the need for appropriate safety measures .
Propiedades
IUPAC Name |
potassium;trifluoro-(1-methylcyclopropyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BF3.K/c1-4(2-3-4)5(6,7)8;/h2-3H2,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKDLRGHSUFZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1(CC1)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BF3K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2249826-37-5 |
Source


|
| Record name | potassium trifluoro(1-methylcyclopropyl)boranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

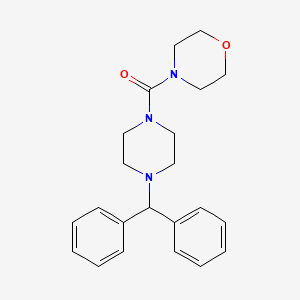
![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2806991.png)

![7-[4-(4-Fluorophenyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2806994.png)
![2-methyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2806997.png)
![[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine 2hcl](/img/no-structure.png)
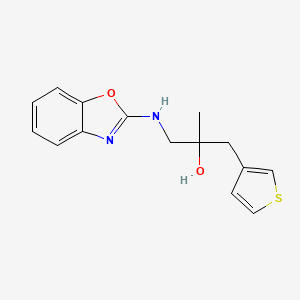
![6-Methylspiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2807000.png)
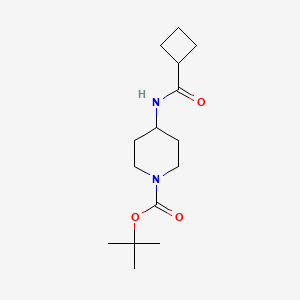
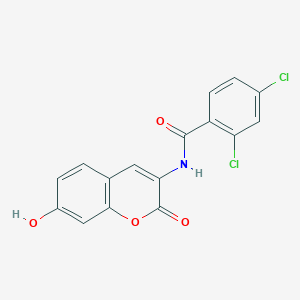
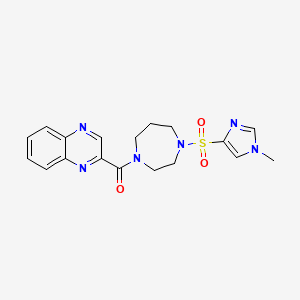
![2,5-Dimethyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2807007.png)
![(Z)-ethyl 2-(2-cyano-3-phenylacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2807010.png)
